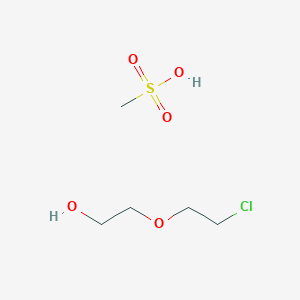![molecular formula C12H17ClN4 B3237104 4-Chloro-7-isopropyl-N-propyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine CAS No. 1380343-11-2](/img/structure/B3237104.png)
4-Chloro-7-isopropyl-N-propyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine
Overview
Description
4-Chloro-7-isopropyl-N-propyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine is a chemical compound with a complex molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-7-isopropyl-N-propyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine typically involves multiple steps, starting with the formation of the pyrrolopyrimidine core. One common approach is the reaction of 4-chloro-7H-pyrrolo[2,3-d]pyrimidin-2-amine with isopropyl and propyl groups under specific conditions. The reaction conditions may include the use of a strong base, such as potassium tert-butoxide, and a suitable solvent, such as dimethylformamide (DMF), at elevated temperatures.
Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or triethylamine (Et3N).
Major Products Formed:
Oxidation: Formation of corresponding oxo-compounds.
Reduction: Formation of reduced derivatives.
Substitution: Formation of substituted pyrrolopyrimidines with different functional groups.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its structural features make it a versatile intermediate in organic synthesis.
Biology: In biological research, 4-Chloro-7-isopropyl-N-propyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine can be utilized to study enzyme inhibition, receptor binding, and other biochemical processes. It may also serve as a lead compound for drug discovery.
Medicine: This compound has potential medicinal applications, particularly in the development of new therapeutic agents. Its ability to interact with biological targets makes it a candidate for the treatment of various diseases.
Industry: In the materials industry, this compound can be used in the development of advanced materials with specific properties, such as enhanced stability or conductivity.
Mechanism of Action
The mechanism by which 4-Chloro-7-isopropyl-N-propyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to the modulation of biological processes. The exact mechanism would depend on the specific application and the biological system .
Comparison with Similar Compounds
4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-2-amine
4-Chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine
5-Chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine
Uniqueness: 4-Chloro-7-isopropyl-N-propyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of both isopropyl and propyl groups may enhance its binding affinity and selectivity compared to similar compounds.
This comprehensive overview provides a detailed understanding of this compound, highlighting its synthesis, reactions, applications, and mechanisms
Properties
IUPAC Name |
4-chloro-7-propan-2-yl-N-propylpyrrolo[2,3-d]pyrimidin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClN4/c1-4-6-14-12-15-10(13)9-5-7-17(8(2)3)11(9)16-12/h5,7-8H,4,6H2,1-3H3,(H,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYKQVYQJKNFFHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=NC2=C(C=CN2C(C)C)C(=N1)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101153841 | |
| Record name | 4-Chloro-7-(1-methylethyl)-N-propyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101153841 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1380343-11-2 | |
| Record name | 4-Chloro-7-(1-methylethyl)-N-propyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1380343-11-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-7-(1-methylethyl)-N-propyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101153841 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![6-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine hydrochloride](/img/structure/B3237021.png)
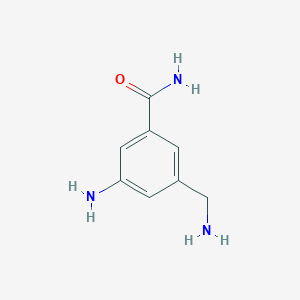
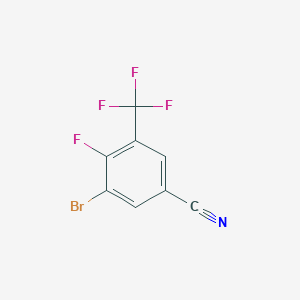

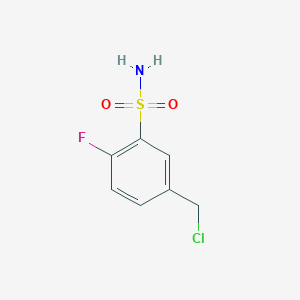
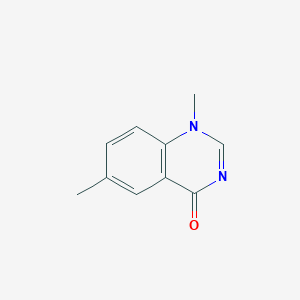
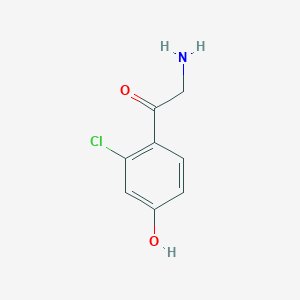
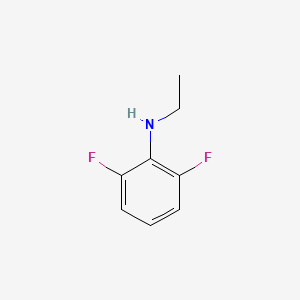
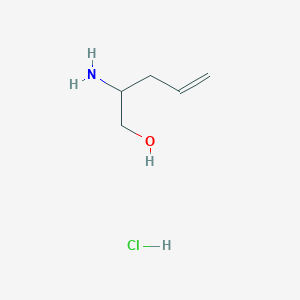

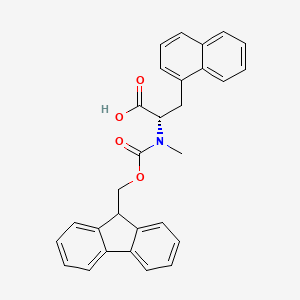
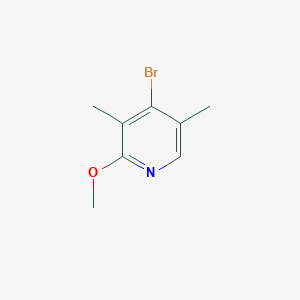
![6-Bromo-2-(bromomethyl)benzo[d]oxazole](/img/structure/B3237123.png)
